6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine
Description
6-Chloro-N-(prop-2-en-1-yl)pyridazin-3-amine is a pyridazine derivative featuring a chlorine atom at the 6-position and an allylamine (prop-2-en-1-yl) group at the 3-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and materials science. This compound is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with allylamine under reflux conditions, analogous to methods described for related derivatives .
Properties
IUPAC Name |
6-chloro-N-prop-2-enylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h2-4H,1,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYWZYRTKUDZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination and Allylation of Pyridazine Derivatives
A common synthetic route involves starting from 6-chloropyridazin-3-amine or its precursors, followed by N-allylation of the amino group using allyl halides or allylating reagents under basic conditions.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Starting material: 6-chloropyridazin-3-amine | Commercially available or synthesized via chlorination of pyridazin-3-amine | Pyridazine ring with chlorine at position 6 and free amino group at position 3 |
| 2. N-allylation | Allyl bromide or allyl chloride, base (e.g., potassium carbonate or sodium hydride), solvent (e.g., DMF or acetonitrile), temperature: room temperature to reflux, time: several hours | Formation of this compound via nucleophilic substitution on the amino group |
This method leverages the nucleophilicity of the amino group to undergo alkylation with allyl halides, often yielding moderate to good yields (50-85%) depending on conditions.
Alternative Synthetic Routes from Pyridazine Precursors
Based on related pyridazine and pyrimidine chemistry, the following synthetic sequence can be inferred:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of pyridazine core with chloro substitution | Chlorination of pyridazin-3-amine or direct synthesis from substituted hydrazines and diketones | Ensures correct substitution pattern |
| 2 | Introduction of amino group at position 3 | Amination using ammonia or amine sources under nucleophilic aromatic substitution (SNAr) conditions | Provides 6-chloropyridazin-3-amine |
| 3 | N-allylation of amino group | Allyl bromide/chloride, base, solvent, heating | Yields target compound |
Research Findings and Data Summary
No direct experimental data for this compound preparation was found in the provided literature; however, analogous procedures for related heterocyclic amines and pyridazine derivatives are well documented.
Table 1: Summary of Key Reaction Parameters for N-Allylation of Pyridazine Amines
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Base | K2CO3, NaH, NaOtBu | Strong base preferred for deprotonation |
| Allylating agent | Allyl bromide, allyl chloride | Allyl bromide more reactive |
| Solvent | DMF, acetonitrile, DMSO | Polar aprotic solvents favored |
| Temperature | Room temperature to 80°C | Higher temp may increase rate but risk side reactions |
| Reaction time | 4–24 hours | Depends on scale and conditions |
| Yield | 50–85% | Purification by column chromatography or recrystallization |
Notes on Purification and Characterization
- The product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Characterization is performed by NMR (1H, 13C), mass spectrometry (ESI-MS), and IR spectroscopy.
- Purity and identity confirmation are critical for subsequent biological or synthetic applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Reactions
The compound can undergo:
- Oxidation : Producing epoxides or aldehydes.
- Reduction : Leading to dihydropyridazine derivatives.
- Substitution : The chlorine atom can be replaced by various nucleophiles.
Chemistry
6-Chloro-N-(prop-2-en-1-yl)pyridazin-3-amine serves as a building block for synthesizing more complex heterocyclic compounds, aiding in the development of novel materials and pharmaceuticals.
Biology
Research indicates its potential as an enzyme inhibitor or receptor modulator, which could make it valuable in drug development targeting specific biological pathways.
Medicine
The compound is being explored for therapeutic properties, particularly:
- Anti-inflammatory effects : Preliminary studies suggest it may reduce inflammation markers.
- Anticancer activities : Investigations have shown that structural modifications can enhance cytotoxic effects against various cancer cell lines.
Industry
In agricultural applications, it is being evaluated as a precursor for developing agrochemicals aimed at pest control.
In Vitro Studies
Several studies have highlighted its biological efficacy:
- Antimicrobial Activity : Derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Structural variations led to enhanced cytotoxicity against specific cancer cell lines, emphasizing the importance of chemical modifications in optimizing activity.
Case Study 1: Antimicrobial Properties
A study synthesized various derivatives of pyridazine compounds, including this compound, demonstrating significant antibacterial activity against multiple strains of bacteria.
Case Study 2: Anticancer Potential
Research indicated that modifications in the pyridazine structure could lead to improved cytotoxic effects against specific cancer cell lines, showcasing the compound's versatility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of pyridazin-3-amine derivatives are highly dependent on the substituents attached to the nitrogen atom at the 3-position. Below is a detailed comparison of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine with key analogs, supported by experimental data.
Substituent Effects on Physicochemical Properties
Key Trends :
- Electron-withdrawing groups (e.g., nitro) increase melting points due to stronger intermolecular interactions .
- Methoxy groups lower melting points compared to chloro analogs, likely due to reduced polarity .
- Steric bulk (e.g., cyclohexylmethyl) complicates crystallization, as seen in the lack of reported m.p. for such derivatives .
Antimicrobial Activity
Cardiovascular Activity
- Prop-2-en-1-yl-containing thiazol-imines : Compounds with allylamine-like substituents demonstrated antihypertensive effects in docking studies targeting angiotensin II receptors, suggesting that the unsaturated bond may enhance binding affinity .
Biological Activity
6-Chloro-N-(prop-2-en-1-yl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chlorine atom and an allyl group, which contributes to its unique chemical reactivity. The presence of the allyl group is particularly noteworthy as it may enhance the compound's interactions with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . It can bind to the active sites of specific enzymes, inhibiting their activity, or modulate receptor functions by interacting with ligand-binding domains. These interactions are crucial for its potential therapeutic effects, which include:
- Anti-inflammatory properties
- Anticancer activities
In Vitro Studies
Research indicates that this compound exhibits various biological activities. Below is a summary of findings from several studies:
Case Studies
- Antimicrobial Activity : A study synthesized various derivatives of pyridazine compounds, including this compound. The results showed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .
- Anticancer Research : Another investigation focused on the anticancer properties of related compounds, demonstrating that modifications in the pyridazine structure could lead to enhanced cytotoxic effects against specific cancer cell lines. The study emphasized the importance of structural variations in optimizing biological activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine | Methoxyethyl substitution | Moderate enzyme inhibition |
| 6-chloro-N-(3-chlorophenyl)pyridazin-3-amine | Chlorophenyl substitution | Antimicrobial activity |
| 6-chloro-N-(2-hydroxyethyl)pyridazin-3-amine | Hydroxyethyl substitution | Variable potency |
The allyl group in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological interactions.
Q & A
Q. What are the common synthetic routes for 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution of a halogenated pyridazine precursor (e.g., 6-chloropyridazin-3-amine) with propargylamine or allylamine derivatives. Key steps include:
- Coupling reactions : Use of copper(I)-catalyzed Ullmann-type coupling or palladium-mediated cross-coupling under inert atmospheres (e.g., N₂) to introduce the propenyl group .
- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reactivity, while bases such as cesium carbonate improve nucleophilicity .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization yields high-purity product. Optimize temperature (35–80°C) and reaction time (24–48 hrs) to balance yield and side-product formation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations for C-Cl (~650 cm⁻¹), NH (~3300 cm⁻¹), and C=C (~1650 cm⁻¹) .
- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 215–235) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:
- Monoclinic systems : Similar pyridazine derivatives crystallize in space group P2/c with unit cell parameters a ≈ 14.6 Å, b ≈ 10.8 Å, c ≈ 17.5 Å, and β ≈ 126.4° .
- Hydrogen bonding : NH groups often form hydrogen bonds with adjacent pyridazine rings or solvent molecules, stabilizing the lattice .
- Torsional angles : Propenyl substituents exhibit dihedral angles of 10–20° relative to the pyridazine plane, influencing reactivity .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- Substitution patterns : Modifying the propenyl group (e.g., replacing with morpholinopropyl or fluorobenzyl groups) alters solubility and target affinity .
- Bioisosteric replacements : Pyridazine-to-pyrimidine swaps (e.g., 6-chloro-N-(4-fluorophenyl)pyridin-3-amine) enhance metabolic stability .
- Activity assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., radioligand displacement) to correlate structural features with potency .
Q. How should researchers address discrepancies in spectral data during characterization?
- Contradictory NMR peaks : Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and purity via HPLC. For example, residual DMSO may obscure NH signals .
- Mass spectrometry anomalies : Isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) must align with theoretical values. Deviations suggest impurities or fragmentation .
- Crystallographic mismatches : Compare experimental unit cell parameters with literature data (e.g., Acta Crystallographica entries) to validate structural assignments .
Methodological Considerations
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- LogP calculations : Use Molinspiration or SwissADME to estimate lipophilicity, critical for pharmacokinetic profiling.
- Density functional theory (DFT) : Optimize geometries (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactivity .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes with pyridazine-binding pockets) .
Q. What strategies mitigate decomposition during storage or reaction?
- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
- Reaction stability : Add radical inhibitors (e.g., BHT) during coupling reactions to suppress propenyl group polymerization .
- pH control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid acid-catalyzed hydrolysis of the amine group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
